molecular formula C26H20N4O2S B11252067 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No.: B11252067
M. Wt: 452.5 g/mol
InChI Key: JSRQOTCEKVRKAV-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a benzofuran, triazole, and indole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Coupling of Benzofuran and Triazole: The benzofuran and triazole moieties are coupled using a sulfanyl linker, typically through a nucleophilic substitution reaction.

    Formation of the Indole Moiety: The indole ring is synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Final Coupling: The final step involves coupling the indole moiety with the benzofuran-triazole intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Chemical Biology: The compound can be used to develop chemical probes for studying protein-ligand interactions and enzyme activities.

    Material Science: Its unique structural features may also find applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The compound’s multiple functional groups allow it to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-1-yl)ethan-1-one: Similar structure but lacks the dihydro moiety in the indole ring.

    2-{[5-(1-Benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-pyrrol-1-yl)ethan-1-one: Similar structure but contains a pyrrole ring instead of an indole ring.

Uniqueness

The presence of the dihydroindole moiety in 2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one distinguishes it from other similar compounds. This unique feature may contribute to its distinct biological activities and interactions with molecular targets.

Properties

Molecular Formula

C26H20N4O2S

Molecular Weight

452.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C26H20N4O2S/c31-24(29-15-14-18-8-4-6-12-21(18)29)17-33-26-28-27-25(30(26)20-10-2-1-3-11-20)23-16-19-9-5-7-13-22(19)32-23/h1-13,16H,14-15,17H2

InChI Key

JSRQOTCEKVRKAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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